propargyl-PEG7 NHS acetate

Catalog No.
S8399383
CAS No.
M.F
C21H33NO11
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
propargyl-PEG7 NHS acetate

Product Name

propargyl-PEG7 NHS acetate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

Molecular Formula

C21H33NO11

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C21H33NO11/c1-2-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-21(25)33-22-19(23)3-4-20(22)24/h1H,3-18H2

InChI Key

WXQXYZKSXVGGRU-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O

Propargyl-PEG7 N-Hydroxysuccinimide acetate is a specialized chemical compound that combines a polyethylene glycol (PEG) chain with a propargyl functional group and an N-hydroxysuccinimide (NHS) ester. This compound is notable for its hydrophilic properties due to the PEG segment, which enhances its solubility in aqueous environments. The propargyl group allows for participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, facilitating the formation of stable triazole linkages with azide-bearing compounds. The NHS ester functionality makes it reactive towards primary amines, enabling the formation of stable amide bonds, which is particularly useful in bioconjugation applications .

  • Click Chemistry: The propargyl group can react with azides in the presence of copper catalysts to form stable triazole linkages. This reaction is highly efficient and specific, making it ideal for bioconjugation applications.
  • Amide Bond Formation: The NHS ester can react with primary amines to form stable amide bonds. This reaction is widely used for conjugating the compound with proteins, peptides, and other biomolecules .

The biological activity of propargyl-PEG7 N-Hydroxysuccinimide acetate primarily stems from its ability to facilitate bioconjugation. By forming stable covalent bonds with biomolecules, it enables the study of protein interactions, enzyme activity, and other biological processes. Its hydrophilic nature also enhances its compatibility with biological systems, making it suitable for various applications in drug delivery and diagnostics .

The synthesis of propargyl-PEG7 N-Hydroxysuccinimide acetate typically involves several steps:

  • Preparation of Propargyl-PEG7: This initial step involves reacting propargyl alcohol with polyethylene glycol (PEG7) under basic conditions, often using sodium hydroxide or potassium carbonate as a catalyst.
  • Activation with N-Hydroxysuccinimide: The resulting propargyl-PEG7 compound is then activated by reacting it with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide. This step leads to the formation of the NHS ester .

Propargyl-PEG7 N-Hydroxysuccinimide acetate has diverse applications across various fields:

  • Bioconjugation: It is used for attaching biomolecules such as proteins and peptides to surfaces or other molecules, facilitating studies on protein interactions and cellular processes.
  • Drug Delivery: The compound plays a critical role in developing targeted drug delivery systems by conjugating therapeutic agents to specific biomolecules.
  • Diagnostics: It is utilized in creating diagnostic agents that require precise attachment to biomolecular targets .

Interaction studies involving propargyl-PEG7 N-Hydroxysuccinimide acetate focus on its ability to form stable linkages with various biomolecules through click chemistry and amide bond formation. These studies are crucial for understanding how drugs can be effectively targeted at specific sites within biological systems and for assessing the efficacy of bioconjugated therapeutics .

Propargyl-PEG7 N-Hydroxysuccinimide acetate can be compared with several similar compounds based on their functionalities and applications:

Compound NameFunctional GroupsKey Differences
Propargyl-PEG6 N-Hydroxysuccinimide acetatePropargyl/NHS esterShorter PEG chain may affect solubility and reactivity.
Azido-PEG7 N-Hydroxysuccinimide acetateAzido/NHS esterContains an azido group allowing different click reactions.
Propargyl-PEG6 carboxylic acidPropargyl/Carboxylic acidLacks NHS functionality; used for different conjugation methods.
Propargyl-PEG4 N-Hydroxysuccinimide acetatePropargyl/NHS esterEven shorter PEG spacer affects properties compared to PEG7.

The uniqueness of propargyl-PEG7 N-Hydroxysuccinimide acetate lies in its dual capability to engage in both click chemistry and amide bond formation, making it a versatile tool for various scientific and industrial applications .

XLogP3

-1.7

Hydrogen Bond Acceptor Count

11

Exact Mass

475.20536087 g/mol

Monoisotopic Mass

475.20536087 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-01-05

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